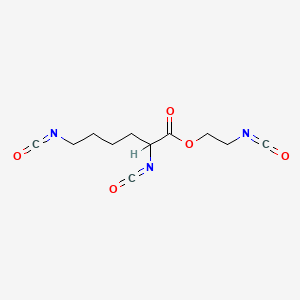

2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isocyanatoethyl 2,6-diisocyanatohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-7-12-4-2-1-3-10(14-9-17)11(18)19-6-5-13-8-16/h10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOBZLRZOCGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CC(C(=O)OCCN=C=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887682 | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69878-18-8 | |

| Record name | 2-Isocyanatoethyl 2,6-diisocyanatocaproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanatoethyl 2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanism of Lysine-Derived Triisocyanates: The Case of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Executive Summary

The increasing demand for sustainable and biocompatible materials has propelled research into bio-derived polymers. Lysine, an essential amino acid, serves as a valuable platform chemical for the synthesis of advanced polyisocyanates. This technical guide provides an in-depth exploration of the synthesis pathway and reaction mechanism for 2-isocyanatoethyl 2,6-diisocyanatohexanoate, a novel triisocyanate derived from L-lysine. This compound holds significant promise as a crosslinking agent for the development of biodegradable and biocompatible polyurethanes and polyureas, with applications ranging from medical devices to advanced coatings.[1][2] This document details the primary phosgenation-based synthesis route, including a thorough mechanistic analysis, step-by-step experimental protocols, and a discussion of the critical process parameters that ensure high purity and yield.

Introduction: A Bio-Derived Tri-functional Crosslinker

Chemical Identity and Structure

This compound is a tri-functional isocyanate built upon an L-lysine backbone. Its structure features two isocyanate groups derived from the alpha (α) and epsilon (ε) amino groups of lysine, and a third isocyanate group introduced via an ester linkage at the carboxyl terminus.

The systematic name reveals the structure:

-

Hexanoate: A six-carbon chain originating from the lysine carboxylic acid.

-

2,6-diisocyanato: Isocyanate (-N=C=O) groups are located at the C2 (α) and C6 (ε) positions.

-

2-Isocyanatoethyl: The ester group is formed from 2-aminoethanol, with its amino group subsequently converted to an isocyanate.

This compound is closely related to the more common L-lysine diisocyanate ethyl ester (LDI), which is a di-functional monomer.[2][3] The addition of a third isocyanate group significantly enhances its potential as a crosslinker for creating robust polymer networks.

Significance and Applications

Isocyanates are highly reactive compounds that readily form stable urethane linkages with alcohols and urea linkages with amines.[4] Diisocyanates are the cornerstone monomers for the polyurethane industry.[3] The development of bio-based isocyanates like this compound is driven by several key advantages:

-

Sustainability: It utilizes a renewable feedstock (L-lysine).[2]

-

Biocompatibility: Upon degradation, the polymer network can break down into naturally occurring metabolites (lysine, ethanolamine), making it ideal for biomedical applications such as tissue engineering scaffolds and drug delivery systems.[1][5]

-

Enhanced Crosslinking: As a triisocyanate, it enables the formation of highly cross-linked polymer networks, leading to materials with superior mechanical strength, thermal stability, and solvent resistance.[6]

Synthesis Strategy: A Two-Step Approach

The most direct and established method for converting primary amines to isocyanates is phosgenation.[7] Therefore, a logical synthesis pathway for this compound involves two primary transformations:

-

Esterification: Formation of an ester bond between the carboxylic acid of L-lysine and the hydroxyl group of 2-aminoethanol.

-

Phosgenation: Conversion of the three primary amino groups (α-amino, ε-amino, and the amino group from the ethanolamine moiety) into isocyanate groups.

Retrosynthetic Analysis

A retrosynthetic view breaks the target molecule down into its fundamental building blocks, clarifying the overall synthetic strategy.

Forward Synthesis Workflow

The forward pathway logically follows the retrosynthetic analysis, starting with commercially available materials.

Detailed Synthesis Protocol and Scientific Rationale

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

SAFETY PRECAUTION: Phosgene and its equivalents (e.g., triphosgene) are extremely toxic and corrosive.[7] All phosgenation procedures must be conducted in a certified, high-performance chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection. An emergency response plan must be in place.

Step 1: Synthesis of L-Lysine 2-Aminoethyl Ester Trihydrochloride

-

Principle: This step utilizes an acid-catalyzed Fischer esterification. Starting with L-lysine monohydrochloride and using an acidic medium is critical. The protonation of the amino groups prevents them from acting as nucleophiles, thus avoiding side reactions like amide formation or polymerization, and directs the reaction exclusively to the carboxylic acid.

-

Experimental Protocol:

-

Suspend L-lysine monohydrochloride (1.0 eq) in a 5-10 fold excess of 2-aminoethanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly bubble dry hydrogen chloride (HCl) gas through the stirred suspension or add thionyl chloride (SOCl₂) dropwise (approx. 2.2 eq) to generate HCl in situ. Causality: The excess HCl acts as both a catalyst and a protecting agent for all three amino groups, ensuring the formation of the trihydrochloride salt.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) for 4-6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold diethyl ether or acetone to remove unreacted 2-aminoethanol, and dry under vacuum.

-

The final product is L-lysine 2-aminoethyl ester trihydrochloride, a white crystalline solid.

-

Step 2: Phosgenation to this compound

-

Principle: This reaction converts the three primary amine hydrochloride groups into highly reactive isocyanate groups using a phosgene source. Triphosgene is often preferred in a laboratory setting as it is a solid and safer to handle than gaseous phosgene.[3] A non-nucleophilic base, such as pyridine, is required to neutralize the HCl generated during the reaction.[5]

-

Experimental Protocol (adapted from Nowick et al.[5]):

-

To a dry, three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a mechanical stirrer, add the L-lysine 2-aminoethyl ester trihydrochloride (1.0 eq) from Step 1.

-

Add a suitable inert solvent, such as dry dichloromethane (CH₂Cl₂) or ethyl acetate (20-30 mL per gram of starting material).

-

Add dry pyridine (approx. 6.0 eq) to the suspension.

-

Cool the mixture to -10 °C to -5 °C using a dry ice/acetone bath. Causality: Low temperatures are essential to control the highly exothermic nature of the phosgenation reaction and to minimize side reactions, such as the formation of ureas.

-

In a separate flask, prepare a solution of triphosgene (a slight excess, e.g., 1.1 eq per amine group, so 3.3 eq total) in the same dry solvent.

-

Add the triphosgene solution dropwise to the vigorously stirred, cold suspension over 30-60 minutes, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 2-3 hours.

-

Slowly warm the reaction to room temperature and stir for another 1-2 hours.

-

The reaction mixture will contain the product and pyridinium hydrochloride precipitate. Filter the mixture under an inert atmosphere to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure at low temperature (<40 °C) to yield the crude this compound as a viscous liquid.

-

Purification and Characterization

-

Purification: The crude product is sensitive to moisture and heat.[8] High-purity product can be obtained by short-path vacuum distillation. Causality: Vacuum distillation allows the product to be purified at a lower temperature, preventing thermal degradation or polymerization.

-

Characterization:

-

FT-IR Spectroscopy: The most definitive evidence of successful synthesis is a very strong, sharp absorption band in the region of 2260-2275 cm⁻¹ , characteristic of the N=C=O stretching vibration.[5] The disappearance of N-H stretching bands from the starting material is also indicative.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed structural confirmation of the final product.

-

Purity Analysis: Can be assessed by titration to determine the percent NCO content.

-

Mechanistic Deep Dive: The Chemistry of Isocyanate Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing byproducts.

The Phosgenation Mechanism

The conversion of a primary amine to an isocyanate via phosgene proceeds through a carbamoyl chloride intermediate.[7]

-

Nucleophilic Attack: The lone pair of the nitrogen atom on the amine attacks the electrophilic carbonyl carbon of phosgene.

-

Formation of Carbamoyl Chloride: A proton is transferred and a chloride ion is eliminated, forming a carbamoyl chloride intermediate. This step can be facilitated by a base.

-

Formation of Isocyanate: A base (e.g., pyridine) abstracts the remaining proton on the nitrogen, leading to the elimination of a second molecule of HCl and the formation of the final isocyanate product.[7]

Alternative Phosgene-Free Routes

While phosgenation is industrially prevalent, its toxicity has spurred research into alternative methods. For a comprehensive understanding, two such pathways are noted:

-

Curtius Rearrangement: This involves the thermal rearrangement of an acyl azide. The corresponding tri-acyl azide of the lysine derivative could be heated to yield the triisocyanate with the loss of nitrogen gas (N₂). This method avoids phosgene but requires handling potentially explosive azide intermediates.[9][10]

-

Reaction with Urea: Lysine can be reacted with urea at high temperatures to form carbamate intermediates, which then thermally crack to yield the diisocyanate.[11] This process avoids highly toxic reagents but often requires higher temperatures and may result in lower purity.

Quantitative and Physicochemical Data

The successful synthesis and application of this compound require a clear understanding of its properties.

| Property | Data | Source(s) |

| IUPAC Name | Ethyl (2S)-2,6-diisocyanatohexanoate | [8][12] |

| Common Name | This compound, Lysine Triisocyanate | [6] |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [4] |

| Molecular Weight | 267.24 g/mol | [4] |

| Appearance | Yellow to brown viscous liquid | [2] |

| Key FT-IR Peak (NCO) | ~2270 cm⁻¹ | [5] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like CH₂Cl₂, THF, Toluene. | [4][8] |

| Reactivity | Highly reactive with nucleophiles such as alcohols, amines, and water. Moisture sensitive. | [4][8] |

Conclusion and Future Outlook

This guide has detailed a robust and scientifically grounded pathway for the synthesis of this compound, a promising bio-derived tri-functional monomer. The two-step process, involving Fischer esterification followed by controlled phosgenation, provides a reliable route to this high-value chemical. The mechanistic insights provided underscore the critical parameters—temperature control, solvent choice, and reagent stoichiometry—that govern the reaction's success.

As the chemical industry continues to pivot towards sustainable and green chemistry, platform molecules like lysine will become increasingly important. The tri-functionality of this compound opens new avenues for creating advanced, biocompatible, and biodegradable materials. Future research will likely focus on refining phosgene-free synthesis routes and exploring the unique properties of polymers derived from this versatile crosslinker in fields ranging from regenerative medicine to high-performance composites.

References

-

Wikipedia contributors. (2024). Isocyanate. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of L-lysine ethyl ester diisocyanate (LDI). [Link]

-

Guelcher, S. A., et al. (2005). Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers. Tissue Engineering. [Link]

-

JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. [Link]

-

Sritex, et al. (1999). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. Journal of Biomedical Materials Research. [Link]

-

Gyllenhaal, O. (1987). Derivatization of 2-amino alcohols with phosgene in aqueous media: limitations of the reaction selectivity as found in the presence of O-glucuronides of alprenolol in urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. [Link]

- Google Patents. (2016).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Bio-Based Isocyanates: Understanding L-Lysine Diisocyanate Ethyl Ester. [Link]

-

Royal Society of Chemistry. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]

-

ResearchGate. (n.d.). Phosgenation of N-alkylamino alcohols 1a-f. [Link]

-

ResearchGate. (2025). Lysine-based functional blocked isocyanates for the preparation of polyurethanes provided with pendant side groups. [Link]

-

ACS Publications. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega. [Link]

- Google Patents. (2021).

-

MDPI. (2023). Synthesis and Biodegradation Test of a New Polyether Polyurethane Foam Produced from PEG 400, L-Lysine Ethyl Ester Diisocyanate (L-LDI) and Bis-hydroxymethyl Furan (BHMF). Polymers. [Link]

-

National Center for Biotechnology Information. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

ResearchGate. (n.d.). 22013 PDFs | Review articles in AMINO ALCOHOLS. [Link]

Sources

- 1. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 69878-18-8 [smolecule.com]

- 5. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9266824B2 - Methods and compositions for making an amino acid triisocyanate - Google Patents [patents.google.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 10. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN113845444A - Process for preparing lysine-based diisocyanates - Google Patents [patents.google.com]

- 12. L-Lysine ethyl ester diisocyanate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Isocyanatoethyl 2,6-diisocyanatohexanoate: Chemical Properties, Structure Elucidation, and Applications

Introduction

In the landscape of polymer chemistry and material science, the demand for versatile and high-performance monomers is ever-present. 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, a trifunctional isocyanate commonly known as Lysine Triisocyanate (LTI), has emerged as a molecule of significant interest. Derived from the amino acid lysine, LTI offers a unique combination of reactivity, biocompatibility, and biodegradability, making it a valuable building block for a new generation of polymers. This guide provides a comprehensive overview of the chemical properties, structure elucidation, and applications of LTI, intended for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

This compound is an aliphatic triisocyanate, a characteristic that imparts flexibility and UV stability to the polymers derived from it. Its structure, featuring three isocyanate groups with differing steric environments, allows for the formation of complex and highly cross-linked polymer networks.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Lysine Triisocyanate (LTI), 2,6-Diisocyanatohexanoic acid 2-isocyanatoethyl ester | [2] |

| CAS Number | 69878-18-8 | [2] |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [3] |

| Molecular Weight | 267.24 g/mol | [3] |

| Appearance | Viscous liquid or solid (temperature dependent) | N/A |

| Boiling Point | ~383 °C at 760 mmHg | N/A |

| Density | ~1.2 g/cm³ | N/A |

Synthesis of this compound

The synthesis of LTI typically involves the phosgenation of a lysine derivative. A common route starts with the esterification of L-lysine, followed by reaction with phosgene or a phosgene equivalent like triphosgene.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of LTI.

Exemplary Synthesis Protocol

The following is a representative, multi-step protocol for the synthesis of LTI, based on established methods for producing amino acid-based isocyanates[4][5][6]:

Step 1: Esterification of L-Lysine

-

Suspend L-lysine monohydrochloride in ethanol.

-

Reflux the mixture to facilitate the formation of the corresponding ethyl ester.

-

Remove the solvent under reduced pressure to obtain L-lysine ethyl ester dihydrochloride.

Step 2: Phosgenation

-

Suspend the L-lysine ethyl ester dihydrochloride in an inert, high-boiling solvent (e.g., chlorobenzene).

-

Introduce phosgene gas or a solution of triphosgene in the same solvent into the stirred suspension at a controlled temperature.

-

The reaction is typically carried out at elevated temperatures to drive the conversion of the amine groups to isocyanates.

-

Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the amine N-H stretching bands and the appearance of the strong isocyanate (-NCO) stretching band around 2270 cm⁻¹.

Step 3: Purification

-

After the reaction is complete, remove the solvent and any unreacted phosgene under reduced pressure.

-

Purify the crude LTI by fractional distillation under high vacuum to obtain the pure product. Purity can be assessed by ¹H NMR and FT-IR spectroscopy[7].

Structure Elucidation: A Spectroscopic Approach

Confirming the structure of this compound relies on a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a primary tool for identifying the key functional groups in LTI and for monitoring its reactions.

-

-N=C=O Stretch: A very strong and sharp absorption band is expected between 2250-2280 cm⁻¹ . This peak is characteristic of the isocyanate group and is the most prominent feature in the spectrum[8][9][10][11]. Its disappearance during a polymerization reaction indicates the consumption of the isocyanate.

-

C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹ , corresponding to the carbonyl group of the ester linkage.

-

C-H Stretch (Aliphatic): Multiple absorption bands are expected in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the hexanoate and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Based on the structure and data from similar compounds, the following proton chemical shifts are anticipated:

-

~4.2 ppm (triplet): Protons of the -O-CH₂- group of the ethyl ester.

-

~3.5 ppm (triplet): Protons of the -CH₂-NCO group of the ethyl ester.

-

~3.3 ppm (triplet): Protons of the -CH₂-NCO group at the 6-position of the hexanoate chain.

-

~4.0 ppm (triplet): The single proton at the 2-position of the hexanoate chain (-CH(NCO)-).

-

~1.3-1.9 ppm (multiplets): Protons of the methylene groups (-CH₂-) in the hexanoate backbone.

The expected chemical shifts for the carbon atoms are as follows, with carbonyl and isocyanate carbons appearing significantly downfield[12][13][14][15]:

-

~170 ppm: Carbonyl carbon of the ester group.

-

~122-125 ppm: Carbons of the isocyanate (-NCO) groups.

-

~62 ppm: Carbon of the -O-CH₂- group.

-

~43 ppm: Carbon of the -CH₂-NCO group of the ethyl ester.

-

~58 ppm: Carbon of the -CH(NCO)- group.

-

~41 ppm: Carbon of the -CH₂-NCO group at the 6-position.

-

~20-35 ppm: Carbons of the methylene groups in the hexanoate backbone.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

-

Molecular Ion Peak: The molecular ion [M]⁺ should be observed at m/z = 267.

-

Fragmentation Pattern: The fragmentation of LTI is expected to be complex due to the presence of multiple reactive sites. Key fragmentation pathways could include[16][17][18][19][20]:

-

Loss of one or more isocyanate groups (-NCO).

-

Cleavage of the ester bond.

-

Fragmentation of the aliphatic hexanoate chain.

-

Workflow for Structure Elucidation

Caption: Integrated spectroscopic workflow for the structural elucidation of LTI.

Reactivity and Applications

The three isocyanate groups of LTI are highly reactive towards nucleophiles, which is the basis for its utility in polymer synthesis. The general order of reactivity is: primary amines > secondary amines > primary alcohols > water > secondary alcohols[21].

Polymer Synthesis

LTI is a versatile cross-linker for the synthesis of polyurethanes, polyureas, and other polymers. Its trifunctionality allows for the creation of highly cross-linked networks with enhanced mechanical properties and thermal stability.

Reaction with Polyols to form Polyurethanes: R-OH + OCN-R' → R-O-(C=O)-NH-R'

Reaction with Polyamines to form Polyureas: R-NH₂ + OCN-R' → R-NH-(C=O)-NH-R'

Biomedical Applications

The derivation of LTI from lysine, a naturally occurring amino acid, makes it an attractive monomer for biomedical applications where biocompatibility and biodegradability are crucial[2][22][23][24].

-

Tissue Engineering Scaffolds: LTI can be used to create biodegradable and biocompatible polyurethane scaffolds that support cell growth and proliferation[24]. The degradation products are expected to be non-toxic.

-

Drug Delivery Systems: The polymer networks formed from LTI can be designed to encapsulate and control the release of therapeutic agents.

-

Biodegradable Elastomers: LTI is a key component in the synthesis of soft and flexible biodegradable elastomers for soft tissue engineering and medical devices[23].

Coatings and Adhesives

The high reactivity of LTI makes it an effective cross-linker in high-performance coatings and adhesives[25][26][27].

-

Durable Coatings: LTI can be used to formulate coatings with excellent adhesion, chemical resistance, and flexibility.

-

High-Strength Adhesives: The trifunctionality of LTI contributes to the formation of strong adhesive bonds with a variety of substrates.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with an organic vapor cartridge is recommended.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Skin Protection: A lab coat or chemical-resistant suit.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.

-

Spills: In case of a spill, evacuate the area and use an absorbent material to contain the spill. Decontaminate the area with a solution of water and a small amount of ammonia or detergent.

Conclusion

This compound is a highly versatile and valuable trifunctional monomer with significant potential in polymer chemistry and material science. Its unique combination of reactivity, biocompatibility, and biodegradability opens up new avenues for the development of advanced materials for a wide range of applications, from biomedical devices to high-performance coatings. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for harnessing its full potential.

References

-

AZoM. (2024, July 2). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

- Chen, Y., et al. (2021). Development of Nontoxic Biodegradable Polyurethanes Based on Polyhydroxyalkanoate and L-lysine Diisocyanate with Improved Mechanical Properties as New Elastomers Scaffolds. MDPI.

- Duan, B., et al. (2003). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. PubMed Central.

- Google Patents. (n.d.). US9573889B2 - Methods and compositions for making an amino acid triisocyanate.

- Guan, J., et al. (2002).

-

IonSource. (2003, December 17). Lysine / ms2 147. Retrieved from [Link]

-

MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71403241, 2-isocyanatoethyl (2S)-2,6-diisocyanatohexanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-isocyanatoethyl methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Ethyl Ester L-Lysine Triisocyanate addition to produce reactive PLA/PCL bio-polyester blends for biomedical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Lysine-based functional blocked isocyanates for the preparation of polyurethanes provided with pendant side groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Poly(methyl urethane) Acrylate Oligomer Using 2-Isocyanatoethyl Methacrylate for UV Curable Coating. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. 2-isocyanatoethyl (2S)-2,6-diisocyanatohexanoate | C11H13N3O5 | CID 71403241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lysine triisocyanate | Cas 69878-18-8 – 4MedChem BV [4medchem.com]

- 3. This compound | 69878-18-8 | FI178831 [biosynth.com]

- 4. US9573889B2 - Methods and compositions for making an amino acid triisocyanate - Google Patents [patents.google.com]

- 5. 2-Isocyanatoethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. azom.com [azom.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ionsource.com [ionsource.com]

- 18. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. verifiedpeptides.com [verifiedpeptides.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. Effects of Lysine on the Interfacial Bonding of Epoxy Resin Cross-Linked Soy-Based Wood Adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Isocyanatoethyl 2,6-diisocyanatohexanoate (CAS: 69878-18-8)

This guide provides a comprehensive technical overview of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, a trifunctional isocyanate compound also known as Lysine Triisocyanate (LTI). With the CAS number 69878-18-8, this versatile molecule is a cornerstone in the development of advanced polymeric materials. Its unique structure, derived from the amino acid lysine, offers a combination of reactivity and an aliphatic backbone, making it a valuable building block in a multitude of applications, from high-performance polyurethanes to innovative biomedical devices. This document serves as a detailed resource for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications, supported by established scientific principles and experimental evidence.

Core Molecular Characteristics

This compound is distinguished by the presence of three isocyanate (-NCO) groups, which are highly reactive moieties that readily form covalent bonds with nucleophiles such as alcohols, amines, and water.[1] This trifunctionality is central to its utility as a crosslinking agent, enabling the formation of complex three-dimensional polymer networks.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, processing, and application in various formulations.

| Property | Value | Source |

| CAS Number | 69878-18-8 | [2] |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [1] |

| Molecular Weight | 267.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Lysine Triisocyanate (LTI), 2,6-Diisocyanatohexanoic acid 2-isocyanatoethyl ester | [2] |

| Appearance | Viscous liquid or solid, depending on temperature and formulation | [2] |

| Boiling Point | 382.9 ± 42.0 °C at 760 mmHg | |

| Flash Point | 216 °C | |

| Density | 1.2 ± 0.1 g/cm³ |

Structural Representation

The unique arrangement of the three isocyanate groups on the lysine-derived backbone is fundamental to the compound's reactivity and the architecture of the resulting polymers.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A common industrial route is the phosgenation of a lysine ester derivative.[1]

Synthesis Pathway Overview

A general synthesis pathway involves the reaction of a lysine ester trihydrochloride salt with phosgene. This process converts the amino groups into highly reactive isocyanate functionalities.

Caption: General synthesis pathway for this compound.

Illustrative Synthesis Protocol

The following protocol is a representative example of the synthesis of a lysine-based diisocyanate, which can be adapted for the tri-functional analogue. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Lysine ethyl ester dihydrochloride

-

Dichloromethane (CH₂Cl₂), freshly distilled

-

Pyridine

-

Dry ice

-

Triphosgene (a safer alternative to phosgene gas)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and rubber septa is charged with lysine ethyl ester dihydrochloride, freshly distilled dichloromethane, and pyridine.

-

The mixture is cooled in a dry ice bath for 15 minutes with continuous stirring.

-

A solution of triphosgene in dichloromethane is added dropwise to the cooled reaction mixture. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction mixture is then filtered to remove pyridinium hydrochloride.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield the pure lysine-based isocyanate.[3]

Note: This is a generalized procedure. The synthesis of the triisocyanate may require modifications to the stoichiometry and reaction conditions.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate groups. These groups readily react with nucleophiles, with the general order of reactivity being: primary amines > secondary amines > primary alcohols > water > secondary alcohols.

Differential Reactivity of Isocyanate Groups

Key Reactions

The primary reactions of this compound are fundamental to its applications in polymer chemistry:

-

Urethane Formation: Reaction with alcohols (polyols) yields polyurethane networks. This is the basis for its use in coatings, adhesives, foams, and elastomers.[1]

-

Urea Formation: Reaction with amines leads to the formation of polyurea linkages. This reaction is typically faster than urethane formation.[1]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is utilized in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.[1]

Caption: Key reactions of the isocyanate group in this compound.

Applications in Materials Science and Drug Development

The unique trifunctional structure of this compound makes it a valuable component in a variety of advanced materials.

Polyurethane Synthesis

As a trifunctional isocyanate, this compound is an excellent crosslinker for producing highly durable and resistant polyurethane materials.

Illustrative Protocol for Polyurethane Film Synthesis:

-

A prepolymer is first synthesized by reacting this compound with a diol (e.g., polyethylene glycol) in a specific molar ratio, often with an excess of isocyanate groups.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 70-80 °C) with stirring. A catalyst, such as dibutyltin dilaurate, can be used to accelerate the reaction.

-

The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the hydroxyl peak and the decrease in the isocyanate peak.

-

The resulting prepolymer is then cast into a film and cured, either by reaction with atmospheric moisture or by the addition of a chain extender (e.g., a diamine or a diol).

In Situ Organogelation

A notable application is in the formation of organogels at room temperature. This "in situ" gelation occurs rapidly upon mixing with alkylamines.[4]

Experimental Workflow for In Situ Organogelation:

-

A solution of this compound is prepared in a suitable organic solvent (e.g., acetone, ethyl acetate).

-

A separate solution of an alkylamine (e.g., octylamine or dodecylamine) is prepared in the same solvent.

-

The two solutions are mixed at room temperature. Gelation typically occurs within seconds to minutes.

-

The resulting organogel can be characterized by its appearance, gel melting temperature, and rheological properties. The formation of the gel network is driven by the self-assembly of the urea-containing molecules formed in the reaction.

Caption: Experimental workflow for in situ organogelation.

Biomedical Applications

The biocompatibility of lysine-based polyurethanes makes this compound a promising candidate for biomedical applications. Its ability to form crosslinked networks is particularly useful in the development of drug delivery systems and scaffolds for tissue engineering. For instance, it has been used as a crosslinker in the formation of hydrogels for the controlled release of therapeutic agents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are known to be potent sensitizers and can cause respiratory issues upon inhalation. They may also be irritating to the skin and eyes.[1][2]

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[2] Reaction with moisture can lead to the formation of solid urea derivatives and a buildup of CO₂ pressure in the container.

Conclusion

This compound stands out as a trifunctional building block with significant potential in polymer chemistry and materials science. Its lysine-based structure offers a unique combination of reactivity and biocompatibility, paving the way for the development of advanced materials with tailored properties. From durable coatings and adhesives to sophisticated drug delivery systems and tissue engineering scaffolds, the applications of this versatile molecule are continually expanding. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

- Guan, J., Sacks, M. S., Beckman, E. J., & Wagner, W. R. (2004). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. Journal of Biomedical Materials Research Part A, 69A(3), 499-507.

- Suzuki, M., Yumoto, M., Kimura, M., Shirai, H., & Hanabusa, K. (2003). In situ organogelation at room temperature: direct synthesis of gelators in organic solvents.

Sources

"2-Isocyanatoethyl 2,6-diisocyanatohexanoate" molecular weight and formula

An In-Depth Technical Guide to 2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Abstract

This compound, also known as Lysine Triisocyanate (LTI), is a unique and highly reactive aliphatic triisocyanate. Characterized by a molecular formula of C₁₁H₁₃N₃O₅ and a molecular weight of 267.24 g/mol , this compound serves as a critical building block and crosslinking agent in the synthesis of advanced polyurethane-based materials.[1][2] Its structure, featuring three isocyanate groups, allows for the formation of complex and densely crosslinked polymer networks, imparting enhanced mechanical and thermal properties to the final products.[1] This guide provides a comprehensive overview of its core properties, chemical reactivity, synthesis principles, key applications, and essential safety protocols for researchers and professionals in polymer chemistry and materials science.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These identifiers are crucial for regulatory compliance, substance registration, and accurate experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [1][2][3][4][5] |

| Molecular Weight | 267.24 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 69878-18-8 | [1][3][4][5] |

| Common Synonyms | Lysine triisocyanate (LTI), 2,6-Diisocyanatocaproic acid beta-isocyanatoethyl ester | [1][4] |

| Appearance | Viscous liquid or solid, depending on temperature and purity | [4] |

Chemical Structure and Reactivity

The utility of this compound stems directly from its unique molecular architecture. It possesses an aliphatic hexanoate (caproate) backbone, which provides flexibility, and three highly reactive isocyanate (-N=C=O) groups that act as sites for polymerization.

Caption: Molecular structure highlighting the key functional groups.

Mechanism of Reactivity

The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of polyurethane chemistry. The primary reactions involve compounds with active hydrogen atoms, such as alcohols, amines, and water.[1]

-

Reaction with Alcohols (Polyols): This is the most common reaction, forming stable urethane linkages. When a polyol (a molecule with multiple hydroxyl groups) is used, a crosslinked polyurethane network is created. This is the fundamental reaction for producing polyurethane foams, coatings, and elastomers.[1]

-

Reaction with Amines: Isocyanates react vigorously with primary and secondary amines to form urea linkages.[1] This reaction is significantly faster than the reaction with alcohols and is utilized in the production of polyurea coatings and adhesives known for their rapid curing times and high strength.

-

Reaction with Water: This reaction is often considered a side reaction in polyurethane synthesis but can be harnessed for foam production. The isocyanate group first reacts with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas. The liberated CO₂ acts as a blowing agent, creating the cellular structure of foams.[1]

Caption: Primary reaction pathways for the triisocyanate monomer.

Conceptual Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to manage the highly reactive isocyanate groups. A typical conceptual pathway involves the esterification of a diisocyanatohexanoic acid precursor with an appropriate alcohol, followed by purification.[1]

Caption: A conceptual workflow for the synthesis process.

The synthesis often begins with a derivative of lysine, which provides the hexanoate backbone. This starting material is converted into a diisocyanate. This intermediate is then reacted with an alcohol, such as ethylene glycol, in an esterification reaction.[1] Subsequent steps ensure the formation of the third isocyanate group and purification of the final product to remove unreacted materials and byproducts.[1] The use of specific catalysts, such as zinc-based compounds, can be pivotal in facilitating the decomposition of carbamate intermediates to form the desired isocyanate functionalities.[1]

Key Applications and Field Insights

The trifunctional nature of this molecule makes it a valuable component in applications requiring high crosslink densities.

-

Polyurethane Coatings: It is used to formulate high-performance coatings that offer excellent durability, chemical resistance, and weatherability.[1][4] The high crosslink density contributes to a hard, non-porous surface ideal for automotive, industrial, and architectural finishes.

-

Adhesives and Sealants: Its strong bonding capabilities make it an excellent choice for structural adhesives and sealants.[1][4] The resulting polymers exhibit strong adhesion to a variety of substrates and maintain their integrity under mechanical stress.

-

Elastomers and Foams: In the production of specialty elastomers and rigid foams, it acts as a crosslinker to enhance stiffness, load-bearing capacity, and thermal stability.[1]

-

Organogelation: This compound can be used in the in situ formation of organogels by reacting it with alkylamines.[1] This method provides an alternative to traditional heating-and-cooling gelation processes and is relevant in fields like drug delivery and material templating.

Experimental Protocol: Safety and Handling

Isocyanates are potent respiratory and dermal sensitizers and require strict adherence to safety protocols.[1] Inhalation can be fatal, and contact can cause severe irritation and allergic reactions.[6]

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled. | [6] |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | |

| Serious Eye Damage | H318: Causes serious eye damage. | [6] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [6] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | [6] |

Step-by-Step Handling Protocol

This protocol is a self-validating system designed to minimize exposure risk.

-

Preparation and Engineering Controls:

-

Verification: Confirm that a certified chemical fume hood is available and functioning correctly. The work area must be well-ventilated.[7]

-

Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

-

Decontamination: Prepare a decontamination solution (e.g., 5% sodium carbonate in water) to neutralize any potential spills.

-

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Wear a full-face respirator with an appropriate organic vapor/particulate cartridge or a self-contained breathing apparatus (SCBA).[6] This is non-negotiable due to the acute inhalation toxicity.

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, laminate film). Double-gloving is recommended.

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[7]

-

Body Protection: Wear a chemically impervious lab coat or apron.[7]

-

-

Substance Handling:

-

Inert Atmosphere: Handle the substance under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[4][6]

-

Aliquotting: Use gastight syringes or a closed system for transfers to prevent aerosol generation.[6] Do not pour in the open.

-

Temperature Control: Avoid intense heating, which can lead to the formation of explosive mixtures with air.

-

-

Waste Disposal and Decontamination:

-

Neutralization: All contaminated disposable materials (gloves, pipette tips, wipes) must be immediately placed in the decontamination solution before being discarded into a designated hazardous waste container.

-

Glassware: Contaminated glassware should be rinsed with the decontamination solution in the fume hood before standard cleaning.

-

Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand) and then treat the absorbent with the decontamination solution.[8]

-

-

Emergency Procedures:

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

This compound is a specialty chemical of significant industrial and research importance. Its trifunctional nature provides a direct route to highly crosslinked polymers with superior performance characteristics. While its high reactivity is the source of its utility, it also necessitates rigorous safety and handling protocols. A thorough understanding of its chemistry, applications, and hazards is essential for its effective and safe use in the development of next-generation materials.

References

-

2-isocyanatoethyl (2S)-2,6-diisocyanatohexanoate | C11H13N3O5. PubChem. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

Sources

- 1. Buy this compound | 69878-18-8 [smolecule.com]

- 2. 2-isocyanatoethyl (2S)-2,6-diisocyanatohexanoate | C11H13N3O5 | CID 71403241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 69878-18-8 | FI178831 [biosynth.com]

- 4. CAS 69878-18-8: this compound [cymitquimica.com]

- 5. pschemicals.com [pschemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Spectroscopic Characterization of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, a lysine-based triisocyanate of significant interest in the development of advanced polyurethanes and biomaterials.[1][2][3] While a complete, publicly available experimental dataset for this specific molecule is not readily found, this document, grounded in established spectroscopic principles and data from analogous structures, serves as a predictive guide for researchers. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the appropriate experimental protocols for data acquisition, and provides in-depth interpretation guidance. This guide is intended to empower researchers, scientists, and drug development professionals in the synthesis, identification, and utilization of this versatile crosslinking agent.

Introduction: The Significance of this compound

This compound, also known as Lysine Triisocyanate (LTI), is a trifunctional isocyanate with the chemical formula C₁₁H₁₃N₃O₅ and a molecular weight of approximately 267.24 g/mol .[1][4][5][6][7] Its structure, derived from the amino acid lysine, imparts a unique combination of an aliphatic backbone with three reactive isocyanate groups, making it a valuable building block in polymer chemistry.[1][2] These isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethane and urea linkages, respectively, which are fundamental to the synthesis of polyurethanes.[1] The trifunctional nature of LTI allows for the formation of highly crosslinked polymer networks, leading to materials with enhanced thermal stability and mechanical properties.[1][4]

Given its high reactivity and the critical role it plays in polymer synthesis, unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed roadmap for acquiring and interpreting the NMR, IR, and MS data necessary to verify the identity and purity of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known molecular structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule with the complexity of LTI, both ¹H and ¹³C NMR are essential.

The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene (-CH₂-) and methine (-CH-) groups in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha | ~4.25 | Triplet | 2H |

| Hb | ~3.55 | Triplet | 2H |

| Hc | ~4.10 | Triplet | 1H |

| Hd, He | ~1.80 - 1.95 | Multiplet | 2H |

| Hf, Hg | ~1.45 - 1.60 | Multiplet | 4H |

-

Rationale for Predictions:

-

Ha and Hb: These protons are part of the 2-isocyanatoethyl ester group. The protons at Ha , being adjacent to the electron-withdrawing ester oxygen, are expected to be the most downfield of the methylene groups. The protons at Hb , adjacent to the isocyanate group, will also be downfield. Both are expected to appear as triplets due to coupling with each other.

-

Hc: This methine proton is alpha to both an isocyanate group and the carbonyl of the ester, leading to a significant downfield shift. It is expected to be a triplet due to coupling with the adjacent methylene group (Hd, He).

-

Hd, He, Hf, Hg: These represent the methylene groups of the hexanoate backbone. Their signals are expected to be in the aliphatic region and will likely appear as complex multiplets due to overlapping signals and spin-spin coupling.

-

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 175 |

| N=C=O | ~120 - 125 |

| -CH(NCO)- | ~55 - 60 |

| -O-CH₂- | ~60 - 65 |

| -CH₂-NCO | ~40 - 45 |

| Aliphatic -CH₂- | ~20 - 35 |

-

Rationale for Predictions:

-

The ester carbonyl carbon is expected at the most downfield position.

-

The carbons of the three isocyanate groups will have a characteristic chemical shift in the 120-125 ppm range.

-

The carbons directly attached to electronegative atoms (oxygen and nitrogen) will appear in the 40-65 ppm range.

-

The remaining aliphatic methylene carbons of the hexanoate chain will be found in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of LTI will be dominated by the very strong and characteristic absorbance of the isocyanate group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O stretch | ~2270 - 2250 | Strong, sharp |

| C=O (Ester) stretch | ~1740 - 1720 | Strong |

| C-H (aliphatic) stretch | ~2960 - 2850 | Medium |

| C-O stretch | ~1250 - 1150 | Strong |

-

Rationale for Predictions: The most prominent and diagnostic peak will be the strong, sharp absorption band for the asymmetric stretching of the N=C=O group.[1][4] The presence of a strong ester carbonyl peak around 1730 cm⁻¹ is also a key indicator of the correct structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For LTI, electrospray ionization (ESI) would be a suitable technique.

-

Predicted Molecular Ion: The expected monoisotopic mass is 267.0855 g/mol .[5][7] In positive-ion ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 268.0933 and potentially adducts with sodium [M+Na]⁺ at m/z 290.0752 or potassium [M+K]⁺ at m/z 306.0492.

-

Predicted Fragmentation Pattern: Isocyanates can undergo complex fragmentation. A plausible fragmentation pathway would involve the loss of one or more isocyanate groups (as HNCO) or cleavage at the ester linkage. A characteristic fragment for isocyanate-containing compounds is often observed.[8]

Experimental Protocols

Adherence to rigorous experimental protocols is crucial, especially when handling highly reactive and potentially hazardous compounds like isocyanates.[9]

Sample Handling and Preparation

-

Caution: Isocyanates are potent respiratory and skin sensitizers.[1][9] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Moisture Sensitivity: Isocyanates react with water.[6][9] All solvents must be anhydrous, and samples should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

NMR Data Acquisition

-

Solvent Selection: Use a dry, deuterated solvent that does not react with isocyanates, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

-

Sample Preparation: Prepare the sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a longer acquisition time with a larger number of scans will be necessary.

-

IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

MS Data Acquisition

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an ESI source is recommended to confirm the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to observe all possible ions.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By combining predicted data with detailed experimental protocols and interpretation guidelines, researchers are well-equipped to confirm the structure and purity of this important trifunctional isocyanate. The methodologies described herein are self-validating and adhere to the principles of scientific integrity, ensuring that the data obtained is reliable and reproducible. As the use of lysine-based isocyanates in advanced materials continues to grow, the ability to perform robust spectroscopic analysis will remain a critical skill for scientists in this field.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-isocyanatoethyl (2S)-2,6-diisocyanatohexanoate. Retrieved from [Link]

-

Noort, D., Fidder, A., van der Schans, M. J., de Jong, A. L., & Benschop, H. P. (2015). Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin. Chemico-biological interactions, 240, 183–190. [Link]

-

PubChem. (n.d.). Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isocyanatoethyl methacrylate. Retrieved from [Link]

- Gigante, V., Cinelli, P., Righetti, M. C., & Lazzeri, A. (2013).

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). 2,6-diisocyanatohexanoic acid 2-isocyanatoethyl ester cas no.69878-18-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of L-lysine ethyl ester diisocyanate (LDI). Retrieved from [Link]

-

ResearchGate. (2015, March 1). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from [Link]

Sources

- 1. Buy this compound | 69878-18-8 [smolecule.com]

- 2. Lysine triisocyanate | Cas 69878-18-8 – 4MedChem BV [4medchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 69878-18-8 | FI178831 [biosynth.com]

- 5. 2-isocyanatoethyl (2S)-2,6-diisocyanatohexanoate | C11H13N3O5 | CID 71403241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 69878-18-8: this compound [cymitquimica.com]

- 7. Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | C11H13N3O5 | CID 112168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Reactivity of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate with Nucleophiles: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isocyanatoethyl 2,6-diisocyanatohexanoate, also known as Lysine Triisocyanate (LTI), is a versatile aliphatic triisocyanate crosslinking agent with significant applications in the synthesis of advanced polymeric materials, including polyurethanes, coatings, adhesives, and organogels.[1][2] Its unique structure, featuring three isocyanate groups with potentially different reactivities, offers a sophisticated platform for creating complex, crosslinked networks.[1] This guide provides a comprehensive technical overview of the core reactivity of LTI with common nucleophiles. We will delve into the fundamental principles governing isocyanate chemistry, explore the specific reaction mechanisms with amines, alcohols, water, and thiols, discuss catalytic strategies, and provide actionable experimental protocols for laboratory application. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility for professionals in research and development.

Introduction to this compound (LTI)

LTI is an organic compound with the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of approximately 267.24 g/mol .[1][3] Its structure is derived from the amino acid lysine, featuring an aliphatic hexanoate backbone with isocyanate groups at the 2- and 6-positions, and a third isocyanate group on an ethyl ester moiety. This trifunctional nature is central to its utility as a crosslinker.[1][4]

Caption : Chemical structure of this compound (LTI).

The core of LTI's reactivity lies in the isocyanate functional group (-N=C=O). The carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophilic attack.[5] This inherent reactivity allows LTI to form stable covalent bonds with a wide range of nucleophilic compounds, which is the foundational chemistry for polyurethane and polyurea production.[2][6]

Fundamental Principles of Isocyanate Reactivity

The reaction between an isocyanate and a nucleophile containing an active hydrogen (e.g., -OH, -NH₂, -SH) is a nucleophilic addition.[7] The general mechanism involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen atom.

The reactivity of the isocyanate group is significantly influenced by its substituents. Electron-withdrawing groups attached to the isocyanate increase the electrophilicity of the carbon atom, thereby enhancing its reactivity. Conversely, electron-donating groups decrease its reactivity.[8] For LTI, being an aliphatic isocyanate, its reactivity is generally lower than that of aromatic isocyanates like MDI or TDI, which allows for better control in many applications.

The rate of reaction is also highly dependent on the nucleophile itself. The generally accepted order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Primary Thiols > Water [5]

This order is dictated by factors such as the nucleophilicity of the attacking atom and steric hindrance.

Reactivity Profile with Key Nucleophiles

Reaction with Amines: Formation of Ureas

The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea. This reaction generally proceeds without the need for a catalyst.[9]

Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate carbon, forming a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea linkage.

Caption : General mechanism for the reaction of LTI with a primary amine.

Field Insights: This high reaction speed is foundational for applications requiring rapid curing, such as in polyurea spray coatings and some fast-setting adhesives. However, this reactivity demands precise control over mixing, as the pot life can be extremely short. If excess isocyanate is present, the N-H group of the newly formed urea can act as a nucleophile itself, attacking another isocyanate molecule to form a biuret linkage, which introduces additional crosslinking.[6]

Reaction with Alcohols: Formation of Urethanes (Carbamates)

The reaction of isocyanates with alcohols is the cornerstone of polyurethane chemistry, resulting in the formation of a urethane (or carbamate) linkage.[10] This reaction is generally slower than the reaction with amines and often requires catalysis to proceed at a practical rate.[5]

Mechanism: Similar to the amine reaction, the alcohol's oxygen atom acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the oxygen to the nitrogen completes the formation of the urethane.[5]

Causality in Catalyst Selection: The choice of catalyst is critical and dictates the reaction kinetics.

-

Tertiary Amines (e.g., Triethylamine (TEA), DABCO): These catalysts are thought to function by forming a complex with the alcohol through hydrogen bonding, which increases the nucleophilicity of the alcohol's oxygen atom.[5]

-

Organometallic Compounds (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient catalysts. The mechanism is generally believed to involve the formation of a complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack. Tin catalysts are highly effective but are facing increasing regulatory scrutiny due to toxicity concerns.[11] Alternatives like zirconium or bismuth compounds are gaining prominence.[11]

The reactivity of alcohols follows the order: primary > secondary > tertiary , primarily due to increasing steric hindrance around the hydroxyl group.[5][10]

Caption : Catalyzed reaction of LTI with an alcohol to form a urethane.

A significant side reaction, particularly at higher temperatures or with excess isocyanate, is the reaction of the urethane's N-H group with another isocyanate molecule to form an allophanate linkage.[12][13] This reaction increases the crosslink density of the final polymer, which can be either desirable for enhancing material hardness or undesirable if it leads to brittleness.

Reaction with Water: Hydrolysis and Urea Formation

The reaction of LTI with water is a critical consideration in many formulations. It can be both a useful tool and a detrimental side reaction.

Mechanism:

-

Carbamic Acid Formation: Water attacks the isocyanate group to form an unstable carbamic acid intermediate.

-

Decomposition: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.

-

Urea Formation: The newly formed, highly reactive primary amine immediately attacks another isocyanate molecule to form a stable urea linkage.[6][13]

Caption : Multi-step reaction pathway of LTI with water.

Sources

- 1. Buy this compound | 69878-18-8 [smolecule.com]

- 2. CAS 69878-18-8: this compound [cymitquimica.com]

- 3. Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | C11H13N3O5 | CID 112168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 69878-18-8 | FI178831 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. wernerblank.com [wernerblank.com]

- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Thermal stability and decomposition of "2-Isocyanatoethyl 2,6-diisocyanatohexanoate"

An In-Depth Technical Guide

Thermal Stability and Decomposition of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a tri-functional aliphatic isocyanate commonly known as Lysine Triisocyanate (LTI). While this molecule is a pivotal building block in the synthesis of advanced polyurethanes and other crosslinked materials, a detailed understanding of its behavior at elevated temperatures is critical for ensuring safe handling, optimizing processing conditions, and predicting material lifetime.[1][2] This document synthesizes fundamental principles of isocyanate chemistry with established analytical methodologies to present a robust framework for its thermal characterization. We will explore the theoretical underpinnings of its decomposition, detail the requisite experimental protocols, and propose the anticipated degradation pathways and products based on extensive literature on analogous aliphatic isocyanates.

Introduction: The Significance of a Tri-functional Isocyanate

This compound (CAS: 69878-18-8) is an aliphatic triisocyanate featuring a unique structure derived from the amino acid lysine.[1][3] Its molecular architecture, comprising three highly reactive isocyanate (-NCO) groups, makes it a potent crosslinking agent.[1][4] This trifunctionality allows for the creation of complex, three-dimensional polymer networks, imparting enhanced mechanical strength, durability, and chemical resistance to the final polyurethane products used in high-performance coatings, adhesives, and elastomers.[1]

However, the very reactivity that makes this molecule valuable also presents challenges. Isocyanates are thermally sensitive, and understanding their decomposition threshold and pathway is not merely an academic exercise; it is a prerequisite for:

-

Safe Storage and Handling: Uncontrolled decomposition can lead to pressure buildup in sealed containers and the release of hazardous volatile compounds.[5][6]

-